

Itacitinib Adipate: A Technical Overview of a Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib, developed by Incyte Corporation, is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **Itacitinib adipate** (also known as INCB039110 adipate).

Chemical Structure and Properties

Itacitinib adipate is the adipate salt of Itacitinib. The salt form enhances the compound's pharmaceutical properties.

Chemical Structure:

The chemical structure of Itacitinib consists of a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, which is further connected to an azetidine and a piperidine moiety. This complex structure is responsible for its high-affinity and selective binding to the ATP-binding pocket of JAK1.

** IUPAC Name:** 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile;hexanedioic acid.[1]



Canonical SMILES: C1CN(CCC1N2CC(C2) $(CC\#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F) \\ (F)F)F.C(CCC(=O)O)CC(=O)O[1]$

Physicochemical Properties of Itacitinib Adipate

Property	Value	Source
CAS Number	1334302-63-4	[2]
Molecular Formula	C32H33F4N9O5	[2]
Molecular Weight	699.66 g/mol	[2][3]
Appearance	White to off-white solid	[2]
Purity (LCMS)	99.18%	[2]
Solubility	DMSO: ≥ 137.5 mg/mL (196.52 mM)	[3][4]

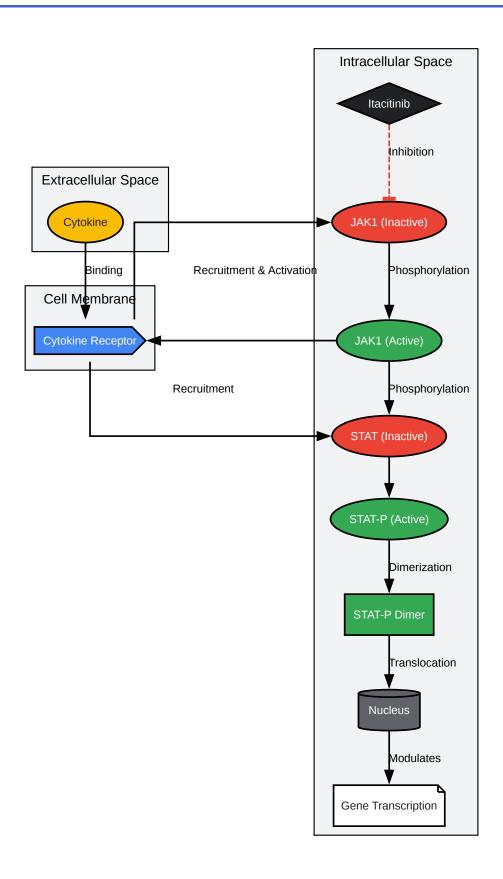
Mechanism of Action: Selective JAK1 Inhibition

Itacitinib is a highly selective inhibitor of JAK1. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are critical for the signaling of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK/STAT pathway, are integral to immune function, hematopoiesis, and inflammation.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.

Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling dampens the inflammatory response mediated by various cytokines.





Click to download full resolution via product page

Figure 1: Itacitinib's Inhibition of the JAK/STAT Signaling Pathway.



Selectivity Profile

The selectivity of Itacitinib for JAK1 over other JAK family members is a key characteristic, potentially leading to a more favorable safety profile by avoiding the inhibition of pathways predominantly mediated by other JAKs.

In Vitro Kinase Inhibitory Activity of Itacitinib

Kinase	IC50 (nM)	Fold Selectivity (vs. JAK1)
JAK1	2	-
JAK2	63	>20
JAK3	>2000	>1000
TYK2	795	>397
Source: Selleck Chemicals		

Experimental Protocols and Key Findings Preclinical Evaluation

In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Itacitinib against the four JAK family members.
- Methodology: Recombinant human JAK enzymes were used in a biochemical assay. The kinase activity was measured in the presence of varying concentrations of Itacitinib, a peptide substrate, and ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based method.
- Key Findings: Itacitinib demonstrated potent inhibition of JAK1 with an IC50 of 2 nM and exhibited significant selectivity over JAK2, JAK3, and TYK2.[5]

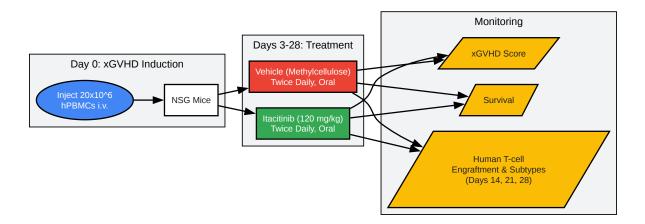
Xenogeneic Graft-versus-Host Disease (xGVHD) Mouse Model

Objective: To assess the in vivo efficacy of Itacitinib in a model of graft-versus-host disease.



Methodology:

- Induction of xGVHD: Immunodeficient NSG (NOD scid gamma) mice were intravenously injected with 20 x 10⁶ human peripheral blood mononuclear cells (hPBMCs).[6][7]
- Treatment: Beginning on day 3 post-transplantation, mice were treated twice daily by oral gavage with either Itacitinib (3 mg, approximately 120 mg/kg) suspended in methylcellulose or methylcellulose alone (vehicle control) until day 28.[6]
- Monitoring: Mice were monitored for survival and clinical signs of xGVHD (e.g., weight loss, posture, activity, fur texture, and skin integrity). Human T-cell engraftment and T-cell subtypes in the blood were assessed on days 14, 21, and 28.[6]
- Key Findings: Itacitinib-treated mice exhibited significantly longer survival compared to the
 control group (median survival of 45 vs. 33 days).[6] Treatment with Itacitinib also led to a
 reduction in the absolute numbers of human CD4+ and CD8+ T-cells and an increase in the
 frequency of regulatory T-cells (Tregs).[6][7]



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Itacitinib adipate | C32H33F4N9O5 | CID 67390313 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Itacitinib prevents xenogeneic GVHD in humanized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itacitinib prevents xenogeneic GVHD in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Itacitinib Adipate: A Technical Overview of a Selective JAK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181814#itacitinib-adipate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com